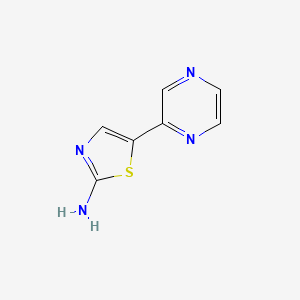

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrazin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-4-6(12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBVOFWRSKHMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Construction of the 1,3-Thiazole Ring System

The formation of the 2-aminothiazole (B372263) core is a critical step in the synthesis of the target compound. The Hantzsch thiazole (B1198619) synthesis remains a cornerstone method, though alternative cyclization reactions offer valuable pathways with different substrate requirements and reaction conditions.

Hantzsch Thiazole Synthesis and its Adaptations for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, is a versatile and widely employed method for the preparation of thiazole derivatives. nih.govrsc.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). nih.govresearchgate.net For the synthesis of 2-aminothiazoles, thiourea is the preferred reagent.

To synthesize 5-(Pyrazin-2-yl)-1,3-thiazol-2-amine via the Hantzsch reaction, the key starting materials are thiourea and an α-haloketone bearing a pyrazine (B50134) group, specifically 2-bromo-1-(pyrazin-2-yl)ethan-1-one. This precursor is commercially available and its synthesis has been documented. bldpharm.comchemicalbook.com The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Table 1: Key Reactants for Hantzsch Synthesis of this compound

| Reactant | Structure | Role |

| 2-Bromo-1-(pyrazin-2-yl)ethan-1-one |  | α-haloketone |

| Thiourea |  | Thioamide source |

Adaptations of the Hantzsch synthesis often involve modifying reaction conditions to improve yields and purity. For instance, the reaction can be carried out in various solvents, including ethanol (B145695), and may be performed under conventional heating or microwave irradiation to accelerate the reaction rate. tandfonline.commdpi.com The use of a microreactor system has also been reported for the Hantzsch synthesis of 2-aminothiazoles, offering rapid and efficient synthesis. rsc.org

Alternative Cyclization Reactions for Thiazole Formation

While the Hantzsch synthesis is robust, several alternative cyclization reactions provide access to the 2-aminothiazole scaffold. One notable method involves the reaction of α-diazoketones with thiourea. mdpi.com Another approach is the dehydrative cyclization of a thiourea intermediate resin on a solid phase, which is particularly useful for combinatorial library synthesis. nih.gov

Recent advancements have led to the development of metal-free, one-pot syntheses of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids using thionyl chloride and a base. acs.orgbohrium.comresearchgate.net This method proceeds through carboxylic acid activation, intramolecular cyclization, and in situ sulfoxide (B87167) deoxygenation. While this specific route may not directly yield a 2-amino group, it highlights the ongoing development of novel cyclization strategies.

Furthermore, 2-aminothiazole-5-carboxamides can be synthesized from 3-ethoxy-N-arylpropenamides. This involves a reaction with N-bromosuccinimide (NBS) followed by coupling with thiourea to form the thiazole ring. mdpi.comnih.gov

Challenges in Regioselectivity during Thiazole Functionalization

Achieving specific substitution patterns on the thiazole ring can be challenging. The electron-rich nature of the 2-aminothiazole ring makes it susceptible to electrophilic attack. The C-5 position is generally the most nucleophilic and thus the primary site for electrophilic substitution. nih.gov

A common strategy for introducing a substituent at the C-5 position is through electrophilic halogenation, typically bromination. The reaction of 2-aminothiazole with brominating agents like N-bromosuccinimide (NBS) or bromine in hydrobromic acid can selectively yield 2-amino-5-bromothiazole. nih.govmdpi.comgoogle.com However, controlling the reaction conditions is crucial to avoid over-bromination or side reactions. The reaction of 2-aminothiazole with bromine can initially lead to a product with two ionizable bromine atoms, which upon heating, rearranges to the desired 2-amino-5-bromothiazole. google.com

The regioselectivity of the Hantzsch synthesis itself can also be a concern, particularly when using substituted thioureas. Condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

Introduction of the Pyrazine Moiety

Coupling Reactions for C-5 Thiazole Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for attaching the pyrazine moiety to the C-5 position of a pre-formed 2-aminothiazole ring. The Suzuki-Miyaura cross-coupling reaction is a prominent example. mdpi.commdpi.comnih.govbeilstein-journals.org

This approach typically involves the reaction of a 5-halo-2-aminothiazole, such as 2-amino-5-bromothiazole, with a pyrazine-containing boronic acid or boronate ester in the presence of a palladium catalyst and a base. The amino group of the 2-aminothiazole can be protected (e.g., as a Boc-carbamate) during the coupling reaction to prevent side reactions, although successful couplings on unprotected nitrogen-rich heterocycles have also been reported with the appropriate choice of catalyst and ligands. mdpi.comnih.gov

Table 2: Typical Components for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Thiazole Precursor | 2-Amino-5-bromothiazole | Halogenated heterocycle |

| Pyrazine Precursor | Pyrazin-2-ylboronic acid | Organoboron reagent |

| Catalyst | Pd(PPh₃)₄, XPhosPdG2 | Palladium catalyst |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | 1,4-Dioxane/Water, THF | Reaction medium |

An analogous reaction is the Stille coupling, which utilizes an organotin reagent, such as 2-(tributylstannyl)pyrazine, in place of the boronic acid.

Integration of Pyrazine Precursors

An alternative to post-thiazole formation coupling is to incorporate the pyrazine moiety into one of the initial building blocks for the thiazole synthesis. As discussed in the context of the Hantzsch synthesis (Section 2.1.1), using 2-bromo-1-(pyrazin-2-yl)ethan-1-one as the α-haloketone precursor directly leads to the desired 5-(pyrazin-2-yl) substituted thiazole ring. This approach is often more convergent and can be more atom-economical than a multi-step sequence involving halogenation and cross-coupling.

Another strategy involves starting with a pyrazine derivative that is then elaborated to form the thiazole ring. For example, a pyrazine-2-carbothioamide could potentially be reacted with a suitable two-carbon electrophile to construct the thiazole ring. While less common, this approach offers a different disconnection for accessing the target molecule.

Methods for Synthesizing this compound

The synthesis of the this compound core structure can be approached through several established methods for constructing 2-aminothiazole rings and introducing substituents at the 5-position.

Condensation Reactions with 2-Aminothiazole Derivatives

The construction of the 2-aminothiazole ring is frequently achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. In the context of synthesizing the title compound, a potential α-haloketone precursor would be 2-bromo-1-(pyrazin-2-yl)ethan-1-one. The reaction of this precursor with thiourea would lead to the formation of the desired this compound.

While direct condensation of a pre-formed 2-aminothiazole with a pyrazinyl precursor at the 5-position is less common, modifications of the 2-aminothiazole ring, such as halogenation at the 5-position, can pave the way for subsequent coupling reactions to introduce the pyrazin-2-yl group.

Multi-Step Protocols and Optimization of Reaction Conditions

Often, the synthesis of complex heterocyclic compounds like this compound necessitates multi-step protocols. A common strategy involves the initial synthesis of a 2-amino-5-halothiazole, such as 2-amino-5-bromothiazole. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, for instance, a Suzuki coupling, with a pyrazinyl boronic acid or boronate ester to introduce the pyrazin-2-yl moiety at the 5-position.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and base. For instance, in a Suzuki coupling, a variety of palladium catalysts and ligands can be screened to identify the most effective combination for the specific substrates.

A generalized multi-step synthetic approach is outlined below:

| Step | Reaction | Reactants | Key Conditions | Product |

| 1 | Hantzsch Thiazole Synthesis | α,α-dihaloacetophenone, Thiourea | Ethanolic solution, Reflux | 2-Amino-5-halothiazole |

| 2 | Suzuki Cross-Coupling | 2-Amino-5-halothiazole, Pyrazin-2-ylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) | This compound |

Derivatization Strategies and Synthesis of Analogs

The 2-amino group of the thiazole ring in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of analogs with potentially altered physicochemical and biological properties.

Modifications at the 2-Amino Group of the Thiazole Ring

The nucleophilic nature of the 2-amino group makes it amenable to a variety of chemical transformations.

Acylation of the 2-amino group is a common derivatization strategy. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N-(5-(pyrazin-2-yl)thiazol-2-yl)amides. A wide array of acylating agents can be employed to introduce diverse functionalities.

Alkylation of the 2-amino group can be accomplished using various alkylating agents, such as alkyl halides. The reaction conditions, including the choice of base and solvent, can influence the extent of alkylation (mono- vs. di-alkylation).

| Reaction Type | Reagent | Product Class |

| Acylation | Acyl Chloride (R-COCl) | N-(5-(Pyrazin-2-yl)thiazol-2-yl)amide |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-5-(pyrazin-2-yl)thiazol-2-amine |

The 2-amino group can react with isothiocyanates to form thiourea derivatives. This reaction typically proceeds under mild conditions and provides a straightforward method for introducing a thiourea moiety.

Similarly, amide derivatives can be synthesized through the coupling of the 2-amino group with carboxylic acids. This is often facilitated by the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activate the carboxylic acid for nucleophilic attack by the amine. The synthesis of amide derivatives from 2-aminothiazoles has been reported as a strategy in medicinal chemistry. For example, the coupling of 2-amino-4-(pyridin-2-yl)thiazole with various acids has been used to generate a library of amide analogs nih.gov.

| Derivative | Reagent | Key Features |

| Thiourea | Isothiocyanate (R-NCS) | Formation of a C-N bond with a thiocarbonyl group. |

| Amide | Carboxylic Acid (R-COOH) + Coupling Agent | Formation of an amide linkage. |

Substitutions and Functionalizations on the Pyrazine Ring

The pyrazine ring of this compound is a key site for chemical modification to explore structure-activity relationships of this scaffold. The electron-deficient nature of the pyrazine ring, due to the two nitrogen atoms, influences its reactivity towards various reagents. Functionalization can be achieved through several synthetic strategies, primarily targeting the carbon atoms of the pyrazine moiety.

One common approach involves the use of pre-functionalized pyrazine precursors prior to the construction of the thiazole ring. For instance, halogenated 2-acylpyrazines can be employed as starting materials. The halogen atoms, typically chlorine or bromine, serve as versatile handles for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions. These reactions allow for the introduction of diverse functional groups such as amino, alkoxy, and cyano moieties.

Another strategy is the direct functionalization of the pre-formed this compound core. This can be more challenging due to the potential for competing reactions on the thiazole ring. However, under carefully controlled conditions, selective substitution on the pyrazine ring is achievable. For example, nitration of the pyrazine ring can be accomplished using standard nitrating agents, followed by reduction to the corresponding amino group. This amino group can then be further derivatized.

The table below summarizes potential substitutions on the pyrazine ring and the typical reagents used.

| Substitution | Reagent/Reaction Condition | Potential Functional Group Introduced |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo (-Br) or Chloro (-Cl) |

| Nitration | Nitric Acid/Sulfuric Acid | Nitro (-NO2) |

| Amination | Buchwald-Hartwig Amination (from a halogenated precursor) | Primary or Secondary Amine (-NHR) |

| Alkoxylation | Sodium Alkoxide (from a halogenated precursor) | Alkoxy (-OR) |

| Cyanation | Sodium or Potassium Cyanide (from a halogenated precursor) | Cyano (-CN) |

These functionalizations allow for the fine-tuning of the electronic and steric properties of the molecule, which can significantly impact its biological activity.

Elaboration of the Thiazole Framework at Other Positions

The thiazole ring in this compound offers several positions for further chemical elaboration, primarily at the 2-amino group and the C4-position. These modifications can lead to a diverse library of derivatives with potentially enhanced biological profiles.

Functionalization of the 2-Amino Group:

Substitution at the C4-Position:

The C4-position of the thiazole ring can also be functionalized, although this typically requires the use of a synthetic route that incorporates the desired substituent from the start. For instance, using an α-haloketone with a substituent at the α-position during the Hantzsch thiazole synthesis will result in a C4-substituted thiazole.

The following table provides examples of derivatization at the thiazole framework.

| Position of Elaboration | Reaction Type | Reagents | Resulting Functional Group |

| 2-Amino Group | Acylation | Acyl chloride, Triethylamine | Amide |

| 2-Amino Group | Sulfonylation | Sulfonyl chloride, Pyridine (B92270) | Sulfonamide |

| 2-Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH4 | Secondary/Tertiary Amine |

| C4-Position | Hantzsch Synthesis | Substituted α-haloketone | Alkyl or Aryl group |

These elaborations are crucial for exploring the chemical space around the this compound core and for optimizing its properties for various applications.

Development of Hybrid Compounds Incorporating this compound Core

The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in medicinal chemistry to develop novel compounds with potentially improved or synergistic biological activities. The this compound core is a valuable scaffold for the development of such hybrid compounds.

One common approach involves linking the 2-amino group of the thiazole ring to another heterocyclic moiety. For instance, pyrazoline-containing hybrids have been synthesized by reacting a chalcone precursor with a hydrazine, followed by cyclization with the 2-aminothiazole core. Pyrazoline derivatives are known to exhibit a wide range of biological activities, and their combination with the pyrazinyl-thiazole scaffold can lead to compounds with interesting pharmacological profiles. ekb.egresearchgate.netekb.egepa.gov

Another strategy is to functionalize the pyrazine ring with another heterocyclic system. This can be achieved through cross-coupling reactions if the pyrazine ring is pre-halogenated. For example, a Suzuki or Stille coupling could be used to attach a pyridine, pyrimidine, or other heteroaryl group.

The table below illustrates some examples of hybrid structures that can be generated from the this compound core.

| Hybrid Moiety | Linkage Point | Synthetic Strategy | Potential Biological Relevance |

| Pyrazoline | 2-Amino group of thiazole | Reaction with a chalcone-like intermediate | Anticancer, Antimicrobial ekb.egresearchgate.netekb.egepa.gov |

| Pyrazole (B372694) | 2-Amino group of thiazole | Condensation with a 1,3-dicarbonyl compound | Anti-inflammatory, Anticancer beilstein-journals.orgmdpi.com |

| Pyridine | Pyrazine ring | Suzuki or Stille cross-coupling | Kinase inhibition |

| Triazole | 2-Amino group of thiazole | Click chemistry or condensation reactions | Antimicrobial, Anticancer |

The development of these hybrid compounds significantly expands the chemical diversity of derivatives based on the this compound core.

Green Chemistry Principles in Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. Key aspects of green chemistry, such as the use of safer solvents, energy efficiency, and waste reduction, can be incorporated into the synthetic methodologies.

Use of Greener Solvents:

Traditional organic solvents can be replaced with more environmentally friendly alternatives. Water is an ideal green solvent for some steps of the synthesis, particularly in the Hantzsch thiazole synthesis, where reactions can be carried out in aqueous media, sometimes with the aid of a phase-transfer catalyst. researchgate.net Polyethylene glycol (PEG) and ionic liquids are other examples of greener solvents that can be employed. bepls.com

Energy-Efficient Methods:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. bepls.com Microwave irradiation can significantly reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. This technique is applicable to various steps in the synthesis of thiazole derivatives, including the initial cyclization and subsequent functionalizations. bepls.com

Catalyst-Free and Multicomponent Reactions:

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Use of Green Solvents | Water, PEG-400, Ionic Liquids | Reduced toxicity and environmental impact researchgate.netbepls.com |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields bepls.com |

| Waste Prevention | One-pot, multicomponent reactions | Reduced number of workup and purification steps |

| Safer Chemistry | Catalyst-free reaction conditions | Avoids the use of toxic and heavy metal catalysts researchgate.netbepls.com |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-(Pyrazin-2-yl)-1,3-thiazol-2-amine, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazine (B50134) and thiazole (B1198619) rings, as well as the amine group.

The pyrazine ring contains three protons (H-3', H-5', H-6'), which would likely appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The thiazole ring has one proton (H-4), which would also resonate in this region, likely as a singlet. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 5.0 - 7.0 | br s |

| Thiazole H-4 | 7.5 - 8.0 | s |

| Pyrazine H-3' | 8.4 - 8.6 | d |

| Pyrazine H-5' | 8.6 - 8.8 | dd |

| Pyrazine H-6' | 8.9 - 9.1 | d |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Predictions are based on general chemical shift regions for similar heterocyclic systems.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound is expected to display seven signals, corresponding to its seven carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. Carbons in the aromatic heterocyclic rings will appear in the downfield region (δ 110-170 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C-2 | 168 - 172 |

| Thiazole C-4 | 115 - 120 |

| Thiazole C-5 | 135 - 140 |

| Pyrazine C-2' | 150 - 155 |

| Pyrazine C-3' | 142 - 145 |

| Pyrazine C-5' | 144 - 147 |

| Pyrazine C-6' | 143 - 146 |

Predictions are based on computational models and data from analogous structures.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would confirm the connectivity of the protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, for instance, linking the pyrazine ring protons to the thiazole ring carbons, confirming the C-C bond between the two heterocyclic systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretching | Aromatic C-H |

| 1600 - 1650 | N-H bending | Primary Amine (-NH₂) |

| 1500 - 1600 | C=N and C=C stretching | Thiazole and Pyrazine rings |

| 1000 - 1300 | C-N stretching | Amine and Heterocycles |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Molecular Formula: C₇H₆N₄S

Molecular Weight: 178.21 g/mol

Expected ESI-MS (positive mode) major peak [M+H]⁺: m/z 179.03

Analysis of the fragmentation pattern in MS/MS experiments would provide further structural confirmation, likely showing characteristic losses of fragments corresponding to the pyrazine or thiazole rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical analytical technique used to determine the precise mass of a molecule with high accuracy, which in turn allows for the confident determination of its elemental formula. thermofisher.comescholarship.org For this compound, the molecular formula is established as C₇H₆N₄S. chemscene.com

The theoretical exact mass of this compound is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S). This calculated value serves as a benchmark for experimental HRMS measurements. The determination of the exact mass provides unequivocal evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆N₄S |

| Calculated Exact Mass ([M+H]⁺) | 179.03861 u |

| Nominal Molecular Weight | 178.21 g/mol chemscene.com |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While SC-XRD is a definitive characterization method, detailed crystallographic data for this compound, including its crystal system, space group, unit cell parameters, and specific geometric details, have not been reported in the surveyed scientific literature. The following subsections describe the type of information that would be obtained from such an analysis.

An SC-XRD analysis would first reveal the fundamental symmetry properties of the crystal. This includes assigning the crystal to one of the seven crystal systems (e.g., monoclinic, triclinic, orthorhombic) and identifying its specific space group, which describes the symmetry operations within the unit cell. researchgate.net The dimensions of the unit cell—the lengths of the axes (a, b, c) and the angles between them (α, β, γ)—would be precisely determined.

The primary output of an SC-XRD experiment is the exact position of each atom in the crystal structure. From this, a detailed picture of the molecular geometry emerges. Key parameters such as the lengths of all covalent bonds (e.g., C-N, C-S, C=C) and the angles between them would be measured with high precision. nih.gov Furthermore, torsion (or dihedral) angles, which describe the rotation around single bonds, would define the planarity of the pyrazine and thiazole rings and the relative orientation of these two heterocyclic systems. nih.gov

Beyond the structure of a single molecule, SC-XRD elucidates how multiple molecules pack together to form the crystal. This analysis reveals the nature and geometry of various non-covalent intermolecular interactions that stabilize the crystal lattice. These can include van der Waals forces and, notably in heterocyclic systems, π-π stacking interactions between the aromatic pyrazine and thiazole rings of adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states.

The structure of this compound, featuring conjugated π-systems within the pyrazine and thiazole rings, is expected to give rise to characteristic electronic transitions. nih.gov The primary absorptions are typically due to:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and usually result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These are typically lower in energy and intensity compared to π → π* transitions.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. While general principles predict these transitions for 2-aminothiazole (B372263) and pyrazine derivatives, specific experimental UV-Vis spectral data for this compound are not detailed in the available literature. nih.govnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the behavior of a molecule at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. kbhgroup.in For 5-(Pyrazin-2-yl)-1,3-thiazol-2-amine, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). kbhgroup.in This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found. From this optimized structure, key electronic properties such as dipole moment, polarizability, and various quantum chemical parameters can be derived to understand the molecule's polarity and reactivity. kbhgroup.in

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. youtube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical hardness, and electronic transport properties. mdpi.com A smaller gap generally suggests higher reactivity. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals across the pyrazine (B50134), thiazole (B1198619), and amine groups, identifying the most probable sites for nucleophilic and electrophilic attack.

Hypothetical FMO Data for a Thiazole Derivative

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

This table is illustrative and not based on actual experimental or calculated data for this compound.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative electrostatic potential, indicating regions rich in electrons that are susceptible to electrophilic attack. nih.gov Blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. nih.gov An ESP analysis of this compound would reveal the reactive sites, highlighting the electronegative nitrogen atoms in the pyrazine and thiazole rings and the amine group as potential centers for interaction. kbhgroup.in

DFT calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. iu.edu.saresearchgate.net These predicted shifts can then be compared with experimental data to confirm the molecular structure.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. researchgate.netresearchgate.net This comparison helps in the assignment of specific vibrational modes to the corresponding functional groups within the molecule, such as N-H stretching in the amine group or C=N stretching in the heterocyclic rings. mdpi.com

Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3450 | Amino Group |

| C=N Stretch | 1620 | Thiazole/Pyrazine Rings |

This table is illustrative and not based on actual experimental or calculated data for this compound.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. physchemres.org

MD simulations can model the movement of a molecule in a solvent, providing insights into its conformational flexibility. nih.gov For this compound, simulations would reveal how the molecule rotates around its single bonds, particularly the bond connecting the pyrazine and thiazole rings. This analysis helps to understand the accessible conformations of the molecule in a solution, its stability, and how it might interact with other molecules, such as biological receptors. researchgate.net The simulation tracks the trajectory of each atom over time, allowing for the analysis of structural changes and intermolecular interactions, like hydrogen bonding with solvent molecules. researchgate.net

Interaction with Solvent Molecules

The interaction of a compound with solvent molecules is fundamental to its solubility, stability, and pharmacokinetic properties. For this compound, the pyrazine and thiazole rings, along with the amine group, contain heteroatoms (nitrogen and sulfur) that can engage in specific interactions with solvent molecules. The nitrogen atoms in the pyrazine and thiazole rings can act as hydrogen bond acceptors, while the exocyclic amine group can act as both a hydrogen bond donor and acceptor.

Studies on similar heterocyclic systems have shown that the distribution of electron density and the molecular electrostatic potential are key determinants of solvent interactions. In polar protic solvents like water or ethanol (B145695), this compound is expected to form a stable solvation shell primarily through hydrogen bonding. In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, dipole-dipole interactions would be more prominent. The reactivity and kinetic profile of related thiazole amines have demonstrated a reliable dependency on the polarity of the solvent, a characteristic that is likely shared by this compound. Computational methods like molecular dynamics (MD) simulations can be employed to model these interactions explicitly, providing a detailed picture of the solvation structure and dynamics.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, helping to identify potential biological targets and elucidate binding mechanisms.

Given the prevalence of the pyrazine and aminothiazole scaffolds in medicinal chemistry, molecular docking studies have been used to explore a range of potential biological targets for compounds structurally related to this compound. Based on the activities of analogous compounds, several putative targets have been identified.

Recent research on pyrazine-thiazole analogs has pointed towards their potential as anticancer agents, with studies showing cytotoxic effectiveness against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines. These findings suggest that enzymes involved in cancer cell proliferation, such as various kinases, are plausible targets. Docking studies on similar thiazole-pyridine hybrids have specifically investigated the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in oncology. Other research on thiazolyl-pyrazole derivatives also identified EGFR kinase as a promising target.

Furthermore, the structural motifs present in this compound are found in inhibitors of other enzyme classes. For instance, thiazole derivatives have been studied as 5-lipoxygenase (5-LOX) inhibitors, an enzyme implicated in inflammation. Thiazolidinone-based pyrazine derivatives have been investigated as potential agents for Alzheimer's disease, targeting acetylcholinesterase (AChE). Additionally, related thiazolo[5,4-d]pyrimidine (B3050601) structures have shown high affinity for the human Adenosine A2A Receptor.

Table 1: Putative Biological Targets for this compound Based on Analog Studies

| Target Class | Specific Target | Therapeutic Area | PDB ID (Example) |

| Kinase | Epidermal Growth Factor Receptor (EGFR) | Oncology | 6CB0 |

| Oxidoreductase | 5-Lipoxygenase (5-LOX) | Inflammation | 3V99 |

| Hydrolase | Acetylcholinesterase (AChE) | Neurodegenerative Disease | 4EY7 |

| GPCR | Adenosine A2A Receptor | Various | 5WF5 |

Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and its target receptor, typically expressed in kcal/mol. Lower binding energy values indicate a more favorable and stable interaction.

For pyrazine-thiazole analogs and related structures, docking studies have reported a range of binding affinities depending on the specific target and the substitutions on the core scaffold. In a study of thiophenyl thiazolyl-pyridine hybrids targeting the EGFR tyrosine kinase domain, the known inhibitor erlotinib (B232) showed a binding energy of -21.9889 kcal/mol, providing a benchmark for the synthesized compounds. Another study on different thiazolyl-pyrazole derivatives targeting EGFR reported binding affinities ranging from -1.3 to -3.4 kcal/mol. These values highlight the potential for the this compound scaffold to achieve favorable binding energies with kinase targets. The specific binding affinity of the parent compound would depend on how well its structure complements the geometry and chemical environment of the receptor's active site.

The stability of the ligand-receptor complex is governed by various non-covalent interactions. For this compound, the key interactions are expected to be hydrogen bonds and π-π stacking.

Hydrogen Bonding: The heteroaromatic nature of the pyrazine and thiazole rings, with their nitrogen atoms, provides multiple hydrogen bond acceptor sites. The exocyclic amine group is a potent hydrogen bond donor. Docking studies of similar aminothiazole derivatives targeting phosphodiesterase 5 (PDE5) have shown crucial hydrogen bonds with the side chain of a glutamine residue (GLN:817).

π-π Stacking: The aromatic pyrazine and thiazole rings can participate in π-π stacking interactions with the aromatic side chains of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the receptor's binding pocket. Research on thiazole-piperazine derivatives revealed π-π interactions between the thiazole ring and Tyr129, as well as between a phenyl substituent and Tyr308 and Trp274 in the δ-opioid receptor.

A systematic analysis of pyrazine-based compounds in protein structures confirms that hydrogen bonding to a pyrazine nitrogen is the most frequent interaction, followed by π-interactions. Therefore, it is highly probable that this compound utilizes a combination of these interactions to anchor itself within a biological target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (in vitro activity)

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR models focused exclusively on this compound are not widely published, QSAR studies on broader series of thiazole and thiadiazole derivatives provide a framework for how such a model could be developed. For a series of thiazole derivatives with inhibitory activity toward 5-LOX, a 2D-QSAR model was successfully generated using multiple linear regression. The resulting equation correlated the biological activity (pIC50) with a set of calculated molecular descriptors. Similarly, 3D-QSAR studies on 1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors have identified the importance of steric, electrostatic, and hydrophobic fields for biological activity.

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors.

For this compound, a number of fundamental descriptors have been calculated and are available in chemical databases.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Description |

| Molecular Weight | 178.21 | The mass of one mole of the substance. |

| LogP | 1.1823 | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | 64.69 Ų | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds (the amine group). |

| Hydrogen Bond Acceptors | 5 | The number of nitrogen or oxygen atoms (3 from pyrazine, 2 from thiazole). |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation, indicating molecular flexibility. |

In a typical QSAR study involving a series of analogs of this compound, a much wider range of descriptors would be calculated using specialized software. For example, a study on thiazole derivatives used descriptors such as Centered Broto-Moreau autocorrelation (AATSC), Geary autocorrelation (GATS), and descriptors related to molecular shape and electronic properties (VE2_Dzp, SaaS). The selection of the most relevant descriptors from this large pool is a critical step in building a robust and predictive QSAR model.

Development of Predictive QSAR Models

No specific research data is available to detail the development of predictive QSAR models for this compound.

Validation of QSAR Models and Interpretation of Active Features

No specific research data is available to discuss the validation of QSAR models or the interpretation of active features for this compound.

Investigations into Biological Activities and Mechanism of Action Pre Clinical & in Vitro

General Principles of In Vitro Biological Screening

In vitro biological screening, a term derived from the Latin for "in glass," refers to the scientific evaluation of chemical compounds or biological agents conducted in a controlled laboratory setting outside of a living organism. eag.comwisdomlib.org This methodology is a cornerstone of modern biomedical research and drug development, allowing for the systematic study of complex biological processes in a more cost-effective and controlled manner. numberanalytics.com The fundamental principle of in vitro testing lies in the isolation of cells, tissues, or other biological materials to assess the safety, efficacy, and mechanisms of action of various substances. numberanalytics.com This approach enables researchers to manipulate variables and measure outcomes with a high degree of precision. numberanalytics.com

A primary application of in vitro screening is in the initial stages of drug discovery to identify and characterize the biological activity of new chemical entities. researchgate.net This process often involves high-throughput screening (HTS), where large numbers of compounds are rapidly tested for their effects on a specific biological target. researchgate.net The measurable responses in these assays are diverse and can include cell death, growth inhibition, alterations in gene expression, and changes in metabolic activity. eag.com Various analytical methods, such as monitoring changes in fluorescence or absorbance, are employed in conjunction with microtiter plates and advanced robotics to quantify the biological activity of a candidate compound. researchgate.net

In vitro testing offers several advantages over in vivo (animal or human) studies, including reduced costs, increased efficiency for screening large compound libraries, and a reduction in the use of animal models, aligning with ethical and regulatory considerations. numberanalytics.com While in vitro studies are powerful tools for generating initial data and hypotheses, it is important to note that their results may not always directly translate to the more complex environment of a whole organism. nih.gov Nevertheless, they serve as a critical preliminary step in the development of new therapeutic agents.

Antimicrobial Activity Studies (in vitro)

The antimicrobial potential of novel synthetic compounds is a significant area of investigation in the quest for new therapeutic agents to combat infectious diseases. The emergence of drug-resistant pathogens necessitates the continued exploration of new chemical scaffolds with antimicrobial properties. Derivatives of heterocyclic compounds, such as those containing thiazole (B1198619) and pyrazole (B372694) rings, have shown promise in this regard. niscpr.res.innih.gov

Derivatives of thiazole have been a focus of research for their potential antibacterial effects. Studies have shown that certain thiazole derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. niscpr.res.innih.gov For instance, some synthesized thiazole derivatives have demonstrated notable zones of inhibition against S. aureus. ekb.eg Similarly, various benzo wisdomlib.orgnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives have been screened for their antibacterial properties against Bacillus subtilis and Staphylococcus aureus. mdpi.comresearchgate.net

In a study evaluating a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, compounds were tested against S. aureus and B. subtilis, showing minimum inhibitory concentration (MIC) values comparable to the standard drug ciprofloxacin (B1669076). als-journal.com Another study on N-(thiazol-2-yl)benzenesulfonamides, when combined with a cell-penetrating peptide, displayed potent antibacterial activity against S. aureus and B. subtilis. nih.gov

| Compound Type | Bacterial Strain | Activity | Reference |

| Thiazole derivatives | Staphylococcus aureus | Active | niscpr.res.inekb.eg |

| Thiazole derivatives | Bacillus subtilis | Active | niscpr.res.in |

| Benzo wisdomlib.orgnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives | Staphylococcus aureus | Screened for activity | mdpi.comresearchgate.net |

| Benzo wisdomlib.orgnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives | Bacillus subtilis | Screened for activity | mdpi.comresearchgate.net |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Staphylococcus aureus | MIC values comparable to ciprofloxacin | als-journal.com |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Bacillus subtilis | MIC values comparable to ciprofloxacin | als-journal.com |

| N-(thiazol-2-yl)benzenesulfonamides with octaarginine | Staphylococcus aureus | Potent activity (MIC of 3.9 µg/mL for isopropyl derivative) | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamides with octaarginine | Bacillus subtilis | Potent activity | nih.gov |

The evaluation of novel compounds against Gram-negative bacteria is a critical component of antimicrobial research. Thiazole and pyrazine-containing derivatives have been investigated for their efficacy against pathogens like Escherichia coli and Salmonella typhi. For example, certain pyrazine-containing thiazolines and thiazolidinediones have been identified as potential antimicrobial agents against both Gram-positive and Gram-negative bacteria, including S. typhi. nih.gov

In a study focused on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, the synthesized compounds demonstrated MIC values against E. coli that were equal to that of ciprofloxacin. als-journal.com Furthermore, pyrazine (B50134) carboxamides have been synthesized and evaluated for their antibacterial activities against extensively drug-resistant (XDR) S. Typhi, with some derivatives showing potent activity. nih.gov

| Compound Type | Bacterial Strain | Activity | Reference |

| Pyrazine-containing thiazolines and thiazolidinediones | Salmonella typhi | Potential antimicrobial agents | nih.gov |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Escherichia coli | MIC values equal to ciprofloxacin (12.5 µg/ml) | als-journal.com |

| Pyrazine carboxamides | Extensively drug-resistant (XDR) S. Typhi | Potent activity (MIC of 6.25 mg/mL for one derivative) | nih.gov |

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in clinical settings due to its resistance to multiple antibiotics. Consequently, there is a strong focus on developing new compounds effective against this pathogen. The hybridization of a pyrazole ring with a thiazole has been explored, yielding hybrids with notable antibacterial activity, including against MRSA. nih.gov

Several studies have highlighted the potential of pyrazole derivatives in combating MRSA. For instance, certain pyrazolo[1,5-a]pyrimidines have demonstrated more effective MRSA inhibitory activity than the standard drug linezolid (B1675486). nih.gov Additionally, some 5-amino functionalized pyrazole derivatives have shown moderate activity against multidrug-resistant (MDR) clinical isolates of Staphylococcus species, with MICs in the range of 32–64 µg/mL. nih.gov The synthesis of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has also yielded a compound with antimicrobial activity against MRSA, with a minimum bactericidal concentration (MBC) of 10 µg/mL. nih.gov

| Compound Type | Bacterial Strain | Activity | Reference |

| Pyrazole-thiazole hybrids | MRSA | Notable antibacterial activity | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | MRSA | More effective than linezolid (MIC up to 2.4/19.7 μM) | nih.gov |

| 5-amino functionalized pyrazoles | Multidrug-resistant Staphylococcus species | Moderate activity (MICs = 32–64 µg/mL) | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MBC of 10 µg/mL | nih.gov |

Understanding the mechanism of action of a potential antibacterial agent is crucial for its development. DNA gyrase, an essential enzyme for bacterial viability, is a well-established target for antimicrobial drugs. als-journal.comals-journal.com It plays a critical role in maintaining DNA topology and supercoiling, and its inhibition leads to bactericidal effects. als-journal.comals-journal.com

Several studies have identified thiazole derivatives as potent inhibitors of DNA gyrase. als-journal.comnih.gov For example, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were found to be potent DNA gyrase inhibitors, with some compounds showing greater inhibitory activity than ciprofloxacin. als-journal.com Molecular docking studies have further supported these findings, indicating that these compounds bind to the same active pocket of DNA gyrase as ciprofloxacin. als-journal.com Similarly, novel pyrazole incorporating thiazol-4-one/thiophene derivatives have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov While direct inhibition of cell wall synthesis or the MurB enzyme by 5-(Pyrazin-2-yl)-1,3-thiazol-2-amine has not been explicitly detailed in the provided context, the inhibition of DNA gyrase represents a significant mechanism of action for related thiazole-containing compounds.

Antifungal Activity

The therapeutic potential of thiazole-containing compounds, including structures related to this compound, has been a subject of significant research in the quest for novel antifungal agents. The emergence of resistance to existing antifungal drugs has spurred investigations into new chemical scaffolds, with thiazole derivatives showing considerable promise. researchgate.net

Thiazole derivatives have demonstrated potent activity against various yeast strains, particularly the opportunistic pathogen Candida albicans. In one study, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against reference strains of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 3.91 µg/mL. nih.gov These compounds were found to be comparable or even more potent than the standard antifungal drug nystatin. nih.govbohrium.com

Further research into 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives also revealed significant anti-Candida activity. Two specific compounds from this series showed promising inhibitory effects against a pathogenic C. albicans strain, with MIC values of 3.9 μg/mL and 7.81 μg/mL, respectively. nih.gov These values were notably lower than that of the reference drug fluconazole (B54011) (MIC = 15.62 μg/mL), highlighting the potential superiority of this chemical class. nih.gov The fungicidal (cell-killing) rather than fungistatic (growth-inhibiting) nature of these compounds was also confirmed through the determination of Minimum Fungicidal Concentration (MFC) values. mdpi.com Studies suggest that the presence of a lipophilic, electron-donating substituent on the thiazole structure correlates with increased inhibitory activity against Candida strains. mdpi.com

| Compound Series | Test Organism | Activity (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans (reference strains) | 0.015–3.91 | Nystatin (0.015–7.81) |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7e) | Candida albicans (pathogenic strain) | 3.9 | Fluconazole (15.62) |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7a) | Candida albicans (pathogenic strain) | 7.81 | Fluconazole (15.62) |

The antifungal spectrum of thiazole-related compounds extends to filamentous fungi, including significant plant pathogens which can serve as models for fungal biology. In vitro screening of novel pyrazole analogues, a related nitrogen-containing heterocycle, demonstrated their efficacy against several phytopathogenic fungi. mdpi.com For instance, compound 1v from a synthesized series showed the highest activity against Fusarium graminearum, with a median effective concentration (EC50) value of 0.0530 µM, which was comparable to the commercial fungicide pyraclostrobin. mdpi.com Another compound, 1t , also exhibited good activity against F. graminearum (EC50 = 0.1430 µM) and Colletotrichum micotianae (EC50 = 0.1032 µM). mdpi.com These findings indicate that the core heterocyclic structure is active against a broad range of fungi. mdpi.com

| Compound | Test Organism | Activity (EC50 in µM) | Reference Compound |

|---|---|---|---|

| Compound 1v | Fusarium graminearum | 0.0530 | Pyraclostrobin |

| Compound 1t | Fusarium graminearum | 0.1430 | Pyraclostrobin |

| Compound 1t | Colletotrichum micotianae | 0.1032 | Pyraclostrobin |

The primary mechanism of action for many heterocyclic antifungal compounds, including thiazoles, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.commdpi.com This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Ergosterol is an essential molecule for maintaining the fluidity, integrity, and permeability of the fungal cell membrane. mdpi.com

The inhibition of CYP51 disrupts ergosterol production, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. mdpi.comnih.gov This cascade of events alters the fungal cell membrane's structure and function, ultimately inhibiting fungal replication. mdpi.com The mechanism of inhibition involves the nitrogen atom of the thiazole ring binding to the iron atom within the heme prosthetic group located in the active site of the CYP51 enzyme. nih.gov This interaction blocks the enzyme's catalytic activity. nih.gov Molecular docking studies have supported this mechanism, showing that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have a strong affinity for the active site of the fungal CYP51 enzyme. nih.gov

Antitubercular Activity (against Mycobacterium tuberculosis strains)

The 2-aminothiazole (B372263) scaffold is a recognized pharmacophore with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has made the development of new antitubercular agents based on novel scaffolds a global health priority. nih.gov

Numerous studies have confirmed the efficacy of thiazole derivatives against the standard laboratory reference strain, M. tuberculosis H37Rv. A series of thiazolyl pyrazine carboxamide derivatives were evaluated for their inhibitory activity, with two compounds, 5c and 5h , showing high potency with a MIC value of 6.25 µg/ml. researchgate.net Another compound from the same series, 5g , also exhibited significant activity with a MIC of 12.50 µg/ml. researchgate.net The 2-aminothiazole class, in general, has been shown to possess good activity against M. tuberculosis, with some analogs achieving sub-micromolar MICs. nih.gov Further research on other related derivatives has identified compounds with MIC values as low as 0.60 μg/mL, demonstrating the potential of this chemical family for developing highly active antitubercular agents. researchgate.net

| Compound Series/Name | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Thiazolyl pyrazine carboxamides (5c, 5h) | Mycobacterium tuberculosis H37Rv | 6.25 |

| Thiazolyl pyrazine carboxamide (5g) | Mycobacterium tuberculosis H37Rv | 12.50 |

| N´-(E)-heteroaromatic-isonicotino-hydrazide derivatives | Mycobacterium tuberculosis H37Rv | 0.60 - 3.12 |

A critical advantage of developing new chemical classes of antitubercular drugs is their potential to circumvent existing resistance mechanisms. The 2-aminothiazole scaffold has shown promise in this regard. Medicinal chemistry campaigns focused on optimizing 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have led to the design of improved compounds. nih.gov These optimized molecules, such as 42g and 42l , were specifically developed to resist metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov This indicates that the mechanism of action for these thiazole-based compounds may differ from that of first-line drugs like isoniazid (B1672263) and rifampicin, to which MDR-TB strains are resistant. nih.gov

Mechanism of Action Studies

Pre-clinical and in vitro studies have explored the specific molecular pathways targeted by pyrazine-thiazole derivatives. Key mechanisms of action that have been identified include the inhibition of essential enzymes in pathogens and cancer cells.

Methionine Aminopeptidase (B13392206) 1 (MetAP1) Inhibition : Certain derivatives of pyrazine have been designed and evaluated as inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1). nih.gov This enzyme is crucial for the survival of Mycobacterium tuberculosis as it removes the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation. nih.govnih.gov A study on substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides demonstrated high inhibition of the isolated MtMetAP1a isoform. The extent of this inhibition was found to be dependent on the metal cofactor present, with the highest activity observed in the presence of Ni²⁺. nih.gov

DprE1 Inhibition : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is another critical enzyme for the survival of Mycobacterium tuberculosis. It is essential for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. nih.gov Inhibition of DprE1 disrupts this process, leading to bacterial cell death. nih.gov The absence of DprE1 in humans makes it an attractive and specific target for antitubercular drugs. nih.gov Various heterocyclic compounds, including pyrazolopyridine pyrimidone hybrids and benzothiazinone analogs, have been investigated as potential DprE1 inhibitors, highlighting the enzyme's vulnerability to compounds with similar structural motifs. nih.govplos.org

Anticancer Activity Studies (in vitro, cell line based)

Derivatives of the core this compound structure have demonstrated significant potential as anticancer agents in various in vitro models. These studies typically involve assessing the compound's ability to inhibit the proliferation of and induce death in human cancer cell lines.

The cytotoxic effects of pyrazine-thiazole derivatives and related heterocyclic compounds have been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the potency and spectrum of the compound's anticancer activity.

Research has shown that compounds containing the pyrazole and thiazole scaffolds exhibit antiproliferative effects against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. researchgate.net Similarly, other thiazole-containing derivatives have been tested against cervical cancer (HeLa), colorectal carcinoma (HCT-116), and leukemia cells (HL-60, K562), often showing moderate to good cytotoxicity. nih.govnih.govnih.govukrbiochemjournal.orgmdpi.com For instance, some thiazole-amino acid hybrids displayed potent cytotoxicity with low IC₅₀ values, comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.govrsc.org The table below summarizes representative data on the cytotoxicity of related thiazole derivatives against various cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Thiazole-Amino Acid Hybrid | A549 | Lung | 8.02 | nih.gov |

| Thiazole-Amino Acid Hybrid | HeLa | Cervical | 6.51 | nih.gov |

| Thiazole-Amino Acid Hybrid | MCF-7 | Breast | 6.84 | nih.gov |

| Aminothiazole-paeonol Derivative | HT-29 | Colorectal | N/A (Potent) | researchgate.net |

| Thiazol-2-ylidene-benzamide | K-562 | Leukemia (Bone Marrow) | N/A (Potent) | nih.gov |

| Pyrazole-Benzothiazole Derivative | MDA-MB-231 | Breast (Triple-Negative) | 2.41 | nih.gov |

| Pyrazole-Benzothiazole Derivative | HepG2 | Liver | 3.75 | nih.gov |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. N/A indicates that a specific value was not provided, but the compound was reported as having potent activity.

To understand how these compounds exert their cytotoxic effects, researchers have investigated their impact on key cellular processes involved in cancer progression, such as apoptosis, cell cycle regulation, and the activity of specific proteins.

Apoptosis Induction : A primary mechanism of anticancer activity for many thiazole derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis in cancer cells in a time and concentration-dependent manner. nih.govmdpi.com This is often demonstrated by observing the cleavage of proteins like PARP1 and caspase 3, an increase in pro-apoptotic proteins (e.g., Bim), and a decrease in anti-apoptotic proteins (e.g., Bcl-2). ukrbiochemjournal.org Some pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells, accompanied by an increase in reactive oxygen species (ROS) and caspase 3 activity. nih.gov

Cell Cycle Arrest : In addition to inducing apoptosis, certain pyrazine and thiazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. nih.gov For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines. nih.gov Other related compounds have been shown to induce arrest at the G2/M phase, preventing cells from dividing. mdpi.comnih.gov

Inhibition of Specific Protein Targets :

Focal Adhesion Kinase (FAK) : FAK is a protein kinase that is overexpressed in many cancers and plays a role in cell survival and migration. mdpi.com Several heterocyclic compounds, including those with structures related to this compound, have been identified as FAK inhibitors. nih.govresearchgate.net Inhibition of FAK phosphorylation has been observed, which can disrupt downstream signaling pathways like PI3K/Akt. nih.gov

Topoisomerase II (Topo II) : Topo II is an essential enzyme that manages DNA tangles and is a validated target for anticancer drugs. nih.govnih.gov Thiazole derivatives have been investigated as Topo II inhibitors. nih.govresearchgate.net Molecular docking studies suggest these compounds can bind to the DNA-Topo II complex, interfering with the enzyme's function and leading to cell death. nih.govresearchgate.net

A critical aspect of cancer drug development is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Several studies have indicated that derivatives of the pyrazine-thiazole scaffold exhibit a degree of selectivity. For instance, certain thiazolyl-pyrazole compounds showed high selectivity indices when comparing their effects on cancer cell lines (A549, HepG2, MCF-7) versus a healthy lung cell line (CCD-34Lu). researchgate.net Similarly, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent activity against cancer cell types with no observed effects on normal human cells. nih.gov Other aminothiazole-paeonol derivatives also showed lower cytotoxicity towards normal cells, suggesting an improved therapeutic index. researchgate.net

Enzyme Inhibition and Receptor Modulation (in vitro)

The therapeutic potential of this compound and its analogs is often rooted in their ability to inhibit specific enzymes or modulate receptor activity.

Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of cancer. The thiazole ring is a key pharmacophore in the development of various kinase inhibitors. nih.gov

Alkaline Phosphatase (AP) : AP isozymes have been implicated in several types of cancer, making them a novel therapeutic target. nih.gov Different derivatives of thiazol-2-ylidene-benzamide were evaluated for their ability to inhibit AP isozymes. nih.gov One compound, 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide, was identified as a potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC₅₀ value of 0.079 µM. nih.gov A significant correlation was observed between the enzyme inhibition profile and the cytotoxic data, suggesting that AP inhibition contributes to the anticancer effects. nih.gov Other studies on pyrazolo-oxothiazolidine and thiazole derivatives have also identified potent AP inhibitors. nih.govdntb.gov.uamdpi.comresearchgate.net

Other Enzyme Systems (e.g., aspartic proteinase zymogen proplasmepsin II)

Beyond more commonly studied targets, derivatives of the this compound scaffold have been investigated for their effects on other enzyme systems. A notable example is the aspartic proteinase zymogen proplasmepsin II from Plasmodium falciparum, the parasite responsible for malaria. nih.govsphinxsai.com Plasmepsins are crucial for the parasite's life cycle, as they are involved in the degradation of hemoglobin within the host's red blood cells, a process essential for parasite survival. sphinxsai.comnih.gov

Proplasmepsin II is the inactive precursor to plasmepsin II. nih.gov Its activation involves a significant conformational change. Unlike other aspartic proteinase zymogens where a prosegment simply blocks a pre-formed active site, the prosegment of proplasmepsin II acts as a harness, holding different domains of the enzyme apart. nih.gov This unique mechanism prevents the formation of a functional active site. nih.gov The inhibition of plasmepsin II or the prevention of its zymogen's activation is considered an attractive strategy for developing novel antimalarial drugs. sphinxsai.com The enzyme's active site contains two critical catalytic aspartate residues (D34 and D214), which are the ultimate targets for potential inhibitors. sphinxsai.com Research into compounds that can interact with these sites or otherwise disrupt the enzyme's function is a key area of interest in antimalarial drug discovery. sphinxsai.comnih.govsciforum.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold and its analogs, SAR studies systematically modify different parts of the molecule to determine which structural features are essential for potency and which can be altered to improve properties like efficacy and selectivity. nih.govnih.gov These studies involve synthesizing a series of related compounds and evaluating their biological effects, allowing researchers to build a model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. nih.govresearchgate.net

Impact of Substituents on Activity Profile

The biological activity of the pyrazinyl-thiazole scaffold is highly dependent on the nature and position of various substituents on both the pyrazine and thiazole rings.

Substitutions on the Thiazole Ring: The 2-amino group on the thiazole ring is a critical feature. Modifications at this position can significantly alter activity. For related 2-aminothiazole structures, it has been shown that this amine group, along with the thiazole nitrogen, can act as a hydrogen bond donor and acceptor, respectively, anchoring the molecule to its biological target. researchgate.net In some series of thiazolyl-pyrazoline derivatives, substitution at the C5 position of the thiazole ring was found to decrease the compound's potency. mdpi.com

The table below summarizes general findings on how different substituents can affect the activity of related heterocyclic compounds.

| Molecular Scaffold | Position of Substitution | Substituent Type | Impact on Biological Activity |

| Thiazolyl-Pyrazoline | Thiazole C5 | General Substitution | Decreased Potency mdpi.com |

| Antitumor Thiazoles | Aryl Ring | Methoxy Group | Higher Activity than Halogen Group ijper.org |

| Pyrazolo[1,5-a]pyrimidines | Pyrimidine C7 | Trifluoromethyl Group | Potent Activity beilstein-journals.org |

| 5-Aroylpyrazines | Pyrazine C3 | Small Aliphatic Amines | Potent Activity researchgate.net |

Identification of Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the aminothiazole class of compounds, key pharmacophoric features have been identified through various studies.

The essential components generally include:

A Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring is often a crucial hydrogen bond acceptor, interacting with residues like arginine in the active site of target enzymes. researchgate.net

A Hydrogen Bond Donor: The 2-amino group on the thiazole ring frequently serves as a hydrogen bond donor. researchgate.net

Aromatic/Heterocyclic Systems: The pyrazine and thiazole rings themselves provide a rigid scaffold and can engage in hydrophobic or π-stacking interactions with the target protein. researchgate.net

Variable Substituent Regions: Specific regions on the scaffold, such as other positions on the pyrazine ring, allow for the addition of substituents that can fine-tune the electronic properties and steric bulk of the molecule, influencing potency and selectivity. researchgate.netnih.gov

For example, in glucokinase activators featuring a 2-aminothiazole core, the thiazole nitrogen and the amide NH group were postulated to form hydrogen bonds with the backbone of an arginine residue (Arg63). researchgate.net The aryl and other lipophilic parts of the molecule were found to be embedded in a hydrophobic pocket. researchgate.net This model highlights the importance of specific interaction points for biological activity.

Tolerance to Structural Modification at Different Positions

Understanding which parts of a molecule can be altered without significant loss of activity is crucial for optimizing drug candidates. SAR studies provide insight into the tolerance for structural modifications at various positions of the this compound scaffold.

The 2-Amino Group of Thiazole: This position is generally considered critical for activity and is often intolerant to major modifications, as it is a key interaction point (pharmacophoric element). researchgate.net However, creating amide derivatives from this amine is a common strategy in medicinal chemistry. mdpi.com

The Thiazole Ring (C4 and C5 positions): The C5 position appears to be sensitive to substitution. In some related series, introducing substituents at C5 led to a decrease in activity. mdpi.com This suggests that this position may be sterically constrained within the target's binding site. Conversely, the C4 position may be more tolerant to the introduction of various groups. researchgate.net

The Pyrazine Ring: This ring often shows more tolerance to structural modifications. Studies on analogous (thiadiazol-2-yl)pyrazine scaffolds have demonstrated that various positions can be substituted to optimize properties. nih.gov For other pyrazine-based compounds, substitutions at positions 3, 5, and 6 with different amine and amide groups have been explored, indicating a degree of tolerance for structural diversity at these locations. researchgate.net This flexibility allows for the modulation of physicochemical properties, such as solubility and metabolic stability.

Advanced Applications in Material Science and Coordination Chemistry

Ligand Properties of 5-(Pyrazin-2-yl)-1,3-thiazol-2-amine

The coordination behavior of this compound is dictated by the presence of several nitrogen atoms and a sulfur atom, which can act as Lewis bases. These donor sites allow the molecule to form stable chelate rings with metal ions, a critical feature for the design of functional coordination compounds.

The primary coordination sites of this compound involve its multiple nitrogen atoms. The pyrazine (B50134) ring contains two nitrogen atoms in a 1,4-diazine arrangement, while the thiazole (B1198619) ring has a nitrogen atom and an exocyclic amino group. This collection of nitrogen donors facilitates strong chelation, where the ligand binds to a central metal ion at multiple points. In related pyrazole-based ligands, coordination of a pyrazole (B372694) to a Lewis acidic metal center renders the pyrazole NH proton more acidic. nih.govThe nitrogen atoms of the pyrazine and thiazole rings are sp² hybridized, possessing lone pairs of electrons that are readily available for forming coordinate bonds with transition metals. The chelation enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

The spatial arrangement of the nitrogen atoms in this compound allows for multiple modes of coordination, most notably as a bidentate or tridentate ligand.